molecular formula C20H24FN5OS B2876154 7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415463-77-1

7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2876154
CAS No.: 2415463-77-1
M. Wt: 401.5
InChI Key: LYHBNKMTLRUIGR-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the fluorine atom, and the attachment of the thiadiazole ring. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Attachment of the Thiadiazole Ring: This step may involve the reaction of a piperidine derivative with a thiadiazole precursor, followed by coupling with the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring with various functional groups.

    Fluorinated Compounds: Molecules with fluorine atoms that exhibit unique chemical properties.

Uniqueness

7-Fluoro-2-methyl-3-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5OS/c1-12(2)18-23-20(28-24-18)25-8-6-14(7-9-25)11-26-13(3)22-17-10-15(21)4-5-16(17)19(26)27/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHBNKMTLRUIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC(=NS4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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